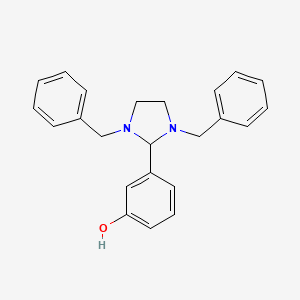![molecular formula C16H11N5O4 B11525009 7'-Amino-1-methyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11525009.png)
7'-Amino-1-methyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with pyrano[2,3-d]pyrimidine precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as Lewis acids, which facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its spiro structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro derivatives with comparable structural features. Examples include:
Spiro[indole-pyrimidine] derivatives: These compounds share the spiro linkage and have similar biological activities.
Spiro[indole-pyran] derivatives: These compounds also feature a spiro connection between indole and pyran rings.
Uniqueness
What sets 7’-Amino-1-methyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile apart is its specific combination of functional groups and the resulting biological activity.
Properties
Molecular Formula |
C16H11N5O4 |
|---|---|
Molecular Weight |
337.29 g/mol |
IUPAC Name |
7-amino-1'-methyl-2,2',4-trioxospiro[1H-pyrano[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile |
InChI |
InChI=1S/C16H11N5O4/c1-21-9-5-3-2-4-7(9)16(14(21)23)8(6-17)11(18)25-13-10(16)12(22)19-15(24)20-13/h2-5H,18H2,1H3,(H2,19,20,22,24) |
InChI Key |
IVEKRZQGYDMXPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline](/img/structure/B11524929.png)
![10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11524946.png)
![4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524960.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B11524966.png)
![N-(4-chloro-2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11524972.png)



![1-(1-{4-[Chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B11524988.png)
![4-bromo-2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11524992.png)
![3,4-difluoro-N-[(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene]aniline](/img/structure/B11524995.png)
![1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11524998.png)
![4-bromo-2-{(E)-[(2,2-difluoro-1,3-benzodioxol-5-yl)imino]methyl}-6-methoxyphenol](/img/structure/B11525004.png)
![Ethyl 1,6,8-triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate](/img/structure/B11525016.png)
